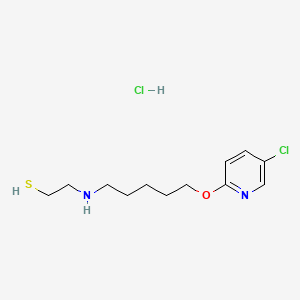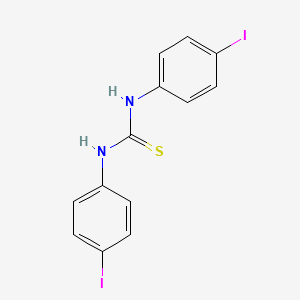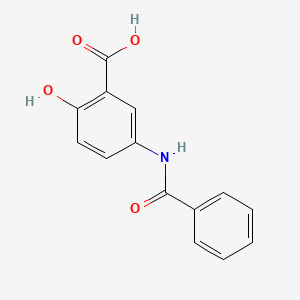
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンは、ヒドラゾン類に属する複雑な有機化合物です。ヒドラゾン類は、R1R2C=NNH2の官能基を特徴としています。この化合物は、フラン環、フェニル基、およびジニトロフェニルヒドラゾン部分を含む独特の構造で注目されています。
準備方法
合成経路および反応条件
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンの合成は、通常、(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オンと2,4-ジニトロフェニルヒドラジンの縮合によって行われます。この反応は、通常、ヒドラゾン結合の形成を促進するために酸性媒体中で行われます。この反応で使用される一般的な溶媒には、エタノールまたはメタノールが含まれ、反応は完全な変換を保証するために室温またはわずかに昇温した温度で行われることが多いです。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成をスケールアップすることになります。これには、収率と純度を最大化する反応条件の最適化と、再結晶またはクロマトグラフィーなどの精製技術を使用して目的の生成物を単離することが含まれます。
化学反応の分析
反応の種類
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンは、以下を含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、ヒドラゾン基をアミンに変換することができます。
置換: フェニル環とフラン環は、求電子置換反応と求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 条件は特定の置換反応によって異なりますが、一般的な試薬には、求電子置換のためのハロゲンと、求核置換のためのアミンやチオールなどの求核剤が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物が生成され、還元によりアミンが生成される可能性があります。置換反応は、フェニル環またはフラン環にさまざまな官能基を導入することができます。
科学研究への応用
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンは、いくつかの科学研究に適用されています。
化学: 有機合成における試薬として、および配位化学における配位子として使用されています。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: その生物活性特性による潜在的な治療的用途について探求されています。
工業: 新しい材料の開発や他の化学物質の前駆体として利用されています。
科学的研究の応用
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、金属イオンと安定な錯体を形成することができ、さまざまな生化学的経路に影響を与える可能性があります。さらに、そのヒドラゾン部分は酸化還元反応に参加することができ、細胞プロセスに影響を与えます。正確な分子標的と経路は、化合物が使用される特定の用途とコンテキストによって異なります。
類似化合物との比較
類似化合物
3-(フラン-2-イル)プロピオン酸エチル: フラン環構造が類似した化合物。
ジシラン架橋アーキテクチャ: ヒドラゾン結合と類似した独特の電子構造を持つ化合物。
フッ素化合物: 類似の反応性を示す極性共有結合を持つ化合物。
独自性
(1E,2E)-3-(2-フリル)-1-フェニル-2-プロペン-1-オン (2,4-ジニトロフェニル)ヒドラゾンは、フラン環、フェニル基、およびジニトロフェニルヒドラゾン部分の組み合わせによりユニークです。このユニークな構造は、さまざまな用途にとって貴重な化合物となる、独特の化学的および生物学的特性を付与します。
特性
分子式 |
C19H14N4O5 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(furan-2-yl)-1-phenylprop-2-enylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H14N4O5/c24-22(25)15-8-10-18(19(13-15)23(26)27)21-20-17(14-5-2-1-3-6-14)11-9-16-7-4-12-28-16/h1-13,21H/b11-9+,20-17+ |
InChIキー |
LYGXYIDJALMIKO-MLMNZMEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CO3 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

